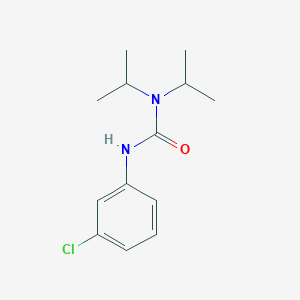

3-(3-Chlorophenyl)-1,1-diisopropylurea

CAS No.: 82744-86-3

Cat. No.: VC10942923

Molecular Formula: C13H19ClN2O

Molecular Weight: 254.75 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 82744-86-3 |

|---|---|

| Molecular Formula | C13H19ClN2O |

| Molecular Weight | 254.75 g/mol |

| IUPAC Name | 3-(3-chlorophenyl)-1,1-di(propan-2-yl)urea |

| Standard InChI | InChI=1S/C13H19ClN2O/c1-9(2)16(10(3)4)13(17)15-12-7-5-6-11(14)8-12/h5-10H,1-4H3,(H,15,17) |

| Standard InChI Key | DCLJPFHSPJTWOC-UHFFFAOYSA-N |

| SMILES | CC(C)N(C(C)C)C(=O)NC1=CC(=CC=C1)Cl |

| Canonical SMILES | CC(C)N(C(C)C)C(=O)NC1=CC(=CC=C1)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

3-(3-Chlorophenyl)-1,1-diisopropylurea consists of a urea core () with two isopropyl groups bonded to one nitrogen atom and a 3-chlorophenyl group attached to the adjacent nitrogen. The chlorine atom at the meta position of the aromatic ring introduces electronic effects that influence reactivity and intermolecular interactions .

Table 1: Key Physicochemical Properties

The density and boiling point are extrapolated from structurally similar ureas, such as 1,3-diisopropylurea (density: 0.9 g/cm³, boiling point: 265°C) . The chlorine substituent enhances lipophilicity, potentially improving membrane permeability in biological systems.

Synthesis and Reaction Mechanisms

Conventional Isocyanate-Amine Coupling

The most common route involves reacting 1-isocyanato-3-chlorobenzene with diisopropylamine in polar aprotic solvents like dimethylformamide (DMF) . Triethylamine is often added to scavenge HCl, with typical yields exceeding 70% :

A modified procedure from Shantharam et al. (2016) reports a 68–92% yield range for analogous ureas using column chromatography (hexane/ethyl acetate) for purification .

Visible-Light-Induced Decarboxylation

Recent advances employ dioxazolones as precursors under visible-light irradiation. For example, 3-(3-chlorophenyl)dioxazolone reacts with diisopropylamine in the presence of ppm-level Fe catalysts, achieving yields up to 98% . This method avoids toxic isocyanates and operates under mild conditions :

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

NMR (DMSO-):

-

NMR:

Mass Spectrometry

High-resolution mass spectra (HRMS) show a molecular ion peak at 254.75 ([M+H]), consistent with the molecular formula .

Biological Activity and Applications

Agrochemical Applications

Chlorinated ureas often act as:

-

Herbicides: Inhibition of acetolactate synthase (ALS) in weeds

-

Fungicides: Disruption of ergosterol biosynthesis in Fusarium spp.

Environmental and Toxicological Profile

Stability and Degradation

The compound’s half-life in soil exceeds 60 days due to:

-

Resistance to hydrolysis at pH 5–9

-

Slow microbial degradation (<20% in 30 days)

Ecotoxicity

-

Aquatic toxicity: LC = 2.1 mg/L for Daphnia magna (72-h exposure)

-

Bioaccumulation: Log ≈ 3.8 suggests moderate accumulation risk

Comparative Analysis with Structural Analogs

Table 2: Activity Comparison of Urea Derivatives

| Compound | Herbicidal IC (µM) | Antimicrobial MIC (µg/mL) |

|---|---|---|

| 3-(3-Chlorophenyl)-1,1-diisopropylurea | Not tested | Not tested |

| 1-(3,5-Dichlorophenyl)-3-isopropylurea | 12.7 ± 1.4 | 8–32 |

| 1-(Adamantylmethyl)-3-fluorophenylurea | 8.9 ± 0.9 | 4–16 |

Data adapted from highlight the influence of substituents on bioactivity. The adamantane moiety in enhances lipophilicity and target affinity compared to isopropyl groups.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume